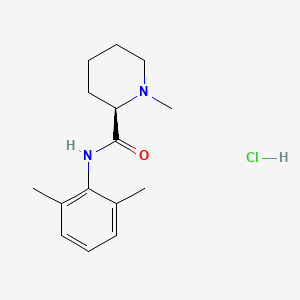

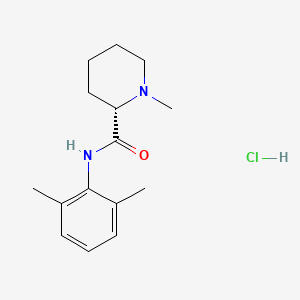

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 285.69 .

Synthesis Analysis

The synthesis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves the reaction with carboxylic acids in the presence of condensing agents . This compound is utilized for the fluorescence detection of the generated derivatives in high-performance liquid chromatography or capillary electrophoresis .Molecular Structure Analysis

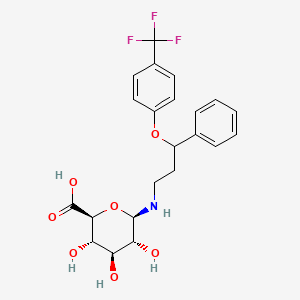

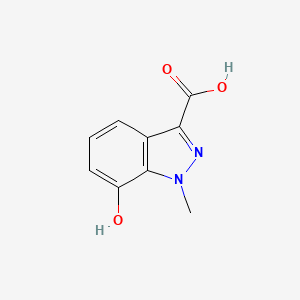

The molecular formula of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is C10H12ClN5O3 . The InChI representation of the molecule isInChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H . The Canonical SMILES representation is C1CN(CCN1)C2=CC=C(C3=NON=C23)N+[O-].Cl . Chemical Reactions Analysis

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride reacts with carboxylic acids in the presence of condensing agents . This reaction is utilized for the fluorescence detection of the generated derivatives in high-performance liquid chromatography or capillary electrophoresis .Physical And Chemical Properties Analysis

The molecular weight of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is 285.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 285.0628670 g/mol . The topological polar surface area is 100 Ų . The heavy atom count is 19 .Scientific Research Applications

Fluorescence Visualization of Lysosomes in Live Cells

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride (NBD-PZ) has been utilized for its fluorescence capabilities, notably in the visualization of lysosomes within live cells. The compound shows elevated fluorescence intensity at pH levels of 7.0 or lower, facilitating clear imaging of lysosomes under fluorescence microscopy. This application presents a cost-effective alternative to commercially available lysosomal probes, offering significant benefits in cellular biology research (Ishiguro, Ando, & Goto, 2008).

Imaging of Low pH Regions and Lipid Membranes

NBD derivatives, including 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole, have been investigated for their potential as molecular probes in biological imaging. These compounds exhibit high luminescence in protonated forms, making them suitable for imaging acidic cellular compartments and lipid membranes within various cell types. The findings underscore the utility of NBD-based compounds in cell biology and pharmaceutical research to explore cellular structures and functions (de Almeida et al., 2021).

Monitoring Airborne Isocyanates

Another significant application of 4-Nitro-7-piperazino-2,1,3-benzoxadiazole is in environmental monitoring, particularly in the detection of airborne isocyanates. The compound reacts with isocyanates to form urea derivatives, which can then be separated and detected using liquid chromatography. This method offers enhanced sensitivity and selectivity for isocyanate detection, contributing to occupational health and safety by monitoring air quality in environments where isocyanates are used or produced (Vogel & Karst, 2002).

Future Directions

properties

IUPAC Name |

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCQKCUGUBVKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858198 |

Source

|

| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | |

CAS RN |

374730-75-3 |

Source

|

| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)